(1R)-2-bromo-1-(2-methoxyphenyl)ethanol
Description
Significance of Chiral Bromoalcohols as Synthetic Intermediates and Building Blocks
Chiral bromoalcohols, including (1R)-2-bromo-1-(2-methoxyphenyl)ethanol, are highly valued as synthetic intermediates due to the presence of two reactive centers: the alcohol and the carbon-bromine bond. nih.gov This dual functionality allows for a wide range of subsequent chemical transformations.
The hydroxyl group can be involved in reactions such as esterification, etherification, or oxidation. The bromine atom, being a good leaving group, can be readily displaced by a variety of nucleophiles in substitution reactions (SN2 type). A particularly useful transformation is the intramolecular cyclization, where treatment with a base can lead to the formation of a chiral epoxide (oxirane). For instance, the base-induced cyclization of a 2-bromo-1-arylethanol can form a substituted styrene (B11656) oxide, a valuable synthetic precursor. google.com
These chiral building blocks are essential for constructing complex molecules with specific stereochemistry. claremont.edu Their application is widespread in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals where biological activity is often dependent on the exact 3D structure of the molecule. researchgate.netresearchgate.net The ability to introduce a stereocenter early in a synthetic sequence with high fidelity is a key advantage offered by these intermediates.
A common synthetic route to produce chiral bromoalcohols is the catalytic asymmetric reduction of the corresponding α-bromoketone. Various catalytic systems, including those based on enzymes or chiral metal complexes, have been developed for this purpose. rsc.orgnih.gov
Table 1: Representative Catalytic Systems for Asymmetric Reduction of α-Haloacetophenones This table presents examples of catalytic systems used for the synthesis of chiral haloalcohols, analogous to the synthesis of this compound.
| Catalyst Type | Catalyst Example | Substrate Example | Product Configuration | Enantiomeric Excess (ee) | Reference |
| Biocatalyst | TeSADH Mutant (ΔP84/A85G) | 2-bromoacetophenone | (S) | >99% | nih.gov |
| Biocatalyst | TeSADH Mutant (P84S/A85G) | 2-chloro-4'-bromoacetophenone | (R) | >99% | nih.gov |
| Organocatalyst | Oxazaborolidine (Corey-Bakshi-Shibata) | Prochiral Ketones | (S) or (R) | High | rsc.org |
| Biocatalyst | Rhodotorula glutinis IFO 1099 | 2-bromo-1-(2'-chlorophenyl)ethanone | (-) | 100% | google.com |
Stereochemical Considerations and Enantiomeric Purity in this compound Research
Stereochemistry is the central theme in the chemistry of this compound. Chirality arises from the presence of an asymmetric carbon atom—the one bonded to the hydroxyl group, the 2-methoxyphenyl group, a hydrogen atom, and the bromomethyl group. The "(1R)" designation specifies the absolute configuration at this stereocenter according to the Cahn-Ingold-Prelog priority rules. Its mirror image, (1S)-2-bromo-1-(2-methoxyphenyl)ethanol, is its enantiomer.
In many applications, particularly in pharmacology, only one enantiomer exhibits the desired biological activity, while the other may be inactive or even cause adverse effects. ethernet.edu.et Therefore, the ability to synthesize the target molecule with high enantiomeric purity is of paramount importance. Enantiomeric purity is typically expressed as enantiomeric excess (ee), which measures the degree to which one enantiomer is present in greater amounts than the other.
The asymmetric reduction of 2-bromo-1-(2-methoxyphenyl)ethanone (B31171) is the critical step where the stereochemistry is set. The choice of catalyst is crucial for achieving high enantioselectivity. mdpi.com Chiral catalysts, whether biological (enzymes) or chemical, create a chiral environment that favors the formation of one enantiomer over the other. mdpi.comresearchgate.net For example, different mutants of the same enzyme can produce opposite enantiomers from the same starting material, highlighting the fine control that can be achieved. nih.gov The nature and position of substituents on the aromatic ring of the substrate can also significantly influence the stereochemical outcome of the reduction. nih.gov
Determining the enantiomeric excess of the product is a critical analytical task. Common methods for this include chiral high-performance liquid chromatography (HPLC) and gas chromatography (GC), which use a chiral stationary phase to separate the enantiomers. google.com Spectroscopic techniques, such as NMR spectroscopy using chiral shift reagents, can also be employed to determine the ratio of enantiomers in a mixture.
Table 2: Properties of this compound and Related Compounds This table provides basic chemical properties for the target compound and its precursors/isomers for context.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Isomeric Context | Reference |
| 2-Bromo-1-(2-methoxyphenyl)ethanone | C₉H₉BrO₂ | 229.07 | Precursor | rsc.org |
| This compound | C₉H₁₁BrO₂ | 231.09 | Target Compound | |
| (R)-2-bromo-1-(4-methoxyphenyl)ethanol | C₉H₁₁BrO₂ | 231.09 | Positional Isomer | lookchem.comnih.gov |
| (1S,2R)-2-bromo-1,2-diphenylethanol | C₁₄H₁₃BrO | 277.16 | Structural Analog | nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
(1R)-2-bromo-1-(2-methoxyphenyl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO2/c1-12-9-5-3-2-4-7(9)8(11)6-10/h2-5,8,11H,6H2,1H3/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FROJNSZKFGHHNR-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(CBr)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1[C@H](CBr)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Derivatization Pathways of 1r 2 Bromo 1 2 Methoxyphenyl Ethanol
Transformations Involving the Bromine Moiety for Further Elaboration
The bromine atom in (1R)-2-bromo-1-(2-methoxyphenyl)ethanol serves as a key functional handle for introducing a diverse range of substituents through nucleophilic substitution reactions. This reactivity is fundamental to its utility as a building block for more complex molecules. A primary and highly valuable transformation is the intramolecular cyclization to form the corresponding chiral epoxide.
In the presence of a base, the hydroxyl group is deprotonated, and the resulting alkoxide undergoes an intramolecular SN2 reaction, displacing the bromide to form (R)-2-(2-methoxyphenyl)oxirane. fiveable.me This stereospecific conversion proceeds with inversion of configuration at the bromine-bearing carbon, although in this specific intramolecular case, it results in the formation of the corresponding epoxide with retention of the stereochemistry at the carbinol center.
Beyond epoxide formation, the bromine atom can be displaced by a variety of nucleophiles. A notable example is the reaction with sodium azide (B81097) (NaN₃) to introduce an azide functionality. This reaction typically proceeds with inversion of stereochemistry at the site of substitution, yielding (1R,2S)-2-azido-1-(2-methoxyphenyl)ethanol. This transformation is of significant interest as the resulting azido (B1232118) alcohol is a precursor to valuable chiral amino alcohols.
| Reactant | Reagent | Product | Reaction Type |
| This compound | Base (e.g., KOH) | (R)-2-(2-methoxyphenyl)oxirane | Intramolecular Nucleophilic Substitution |
| This compound | Sodium Azide (NaN₃) | (1R,2S)-2-azido-1-(2-methoxyphenyl)ethanol | Nucleophilic Substitution (S_N_2) |
Reactions at the Hydroxyl Group for Functionalization
The secondary hydroxyl group in this compound offers another site for chemical modification, allowing for the introduction of various protecting groups or functional moieties. These reactions are crucial for multi-step syntheses where protection of the alcohol is necessary while other transformations are carried out.
Common derivatizations include esterification and etherification. For instance, the hydroxyl group can be acylated using acid chlorides or anhydrides in the presence of a base to form the corresponding esters. Etherification, such as the formation of a benzyl (B1604629) ether or a silyl (B83357) ether (e.g., using tert-butyldimethylsilyl chloride), provides a robust protecting group that can be selectively removed under specific conditions.
Furthermore, the hydroxyl group can be oxidized to the corresponding ketone, 2-bromo-1-(2-methoxyphenyl)ethanone (B31171), using a variety of oxidizing agents. This transformation, however, results in the loss of the chiral center.
| Reactant | Reagent | Product | Reaction Type |
| This compound | Benzoyl Chloride / Pyridine | (1R)-2-bromo-1-(2-methoxyphenyl)ethyl benzoate | Esterification |
| This compound | Benzyl Bromide / NaH | (1R)-1-(benzyloxy)-2-bromo-1-(2-methoxyphenyl)ethane | Etherification |
| This compound | PCC or Swern Oxidation reagents | 2-bromo-1-(2-methoxyphenyl)ethanone | Oxidation |
Stereospecific Conversions to Advanced Chiral Building Blocks
A key attribute of this compound is its ability to be converted stereospecifically into other valuable chiral building blocks. The inherent chirality of the molecule can be transferred to new stereocenters, enabling the synthesis of enantiomerically pure complex molecules.
As previously mentioned, the most significant stereospecific conversion is the formation of (R)-2-(2-methoxyphenyl)oxirane. fiveable.me This chiral epoxide is a highly versatile intermediate that can undergo ring-opening reactions with a wide range of nucleophiles. The regioselectivity of the ring-opening is influenced by the reaction conditions and the nature of the nucleophile. Under basic or neutral conditions, the nucleophile typically attacks the less sterically hindered carbon (C2), while under acidic conditions, the attack may occur at the more substituted benzylic carbon (C1) due to the stabilization of the partial positive charge.
For example, the ring-opening of (R)-2-(2-methoxyphenyl)oxirane with a nucleophile like an amine or an azide will lead to the formation of a new chiral center with a defined stereochemistry, providing access to a variety of chiral 1,2-disubstituted ethanes.
| Starting Material | Reagent/Conditions | Product | Key Transformation |
| This compound | Potassium Hydroxide | (R)-2-(2-methoxyphenyl)oxirane | Stereospecific Epoxidation |
| (R)-2-(2-methoxyphenyl)oxirane | Azide Nucleophile | (1R,2S)-2-azido-1-(2-methoxyphenyl)ethanol | Regio- and Stereoselective Ring-Opening |
| (R)-2-(2-methoxyphenyl)oxirane | Amine Nucleophile | Chiral 1,2-amino alcohol | Regio- and Stereoselective Ring-Opening |
Advanced Synthetic Applications in Complex Molecule Synthesis
The utility of this compound and its derivatives extends to the synthesis of complex and biologically active molecules. Chiral halohydrins and epoxides are common intermediates in the synthesis of pharmaceuticals and natural products.
The ability to introduce different functionalities at both the C1 and C2 positions with stereocontrol makes this compound a powerful tool for creating libraries of chiral compounds for drug discovery and development. The ortho-methoxy group can also play a role in directing metallation reactions or influencing the conformation of the molecule, which can be exploited in more advanced synthetic strategies.
Analytical and Mechanistic Investigations in 1r 2 Bromo 1 2 Methoxyphenyl Ethanol Chemistry
Spectroscopic Characterization and Enantiomeric Purity Assessment (e.g., NMR, IR, MS/ESI)
The unambiguous identification and characterization of (1R)-2-bromo-1-(2-methoxyphenyl)ethanol rely on a combination of spectroscopic techniques. While specific spectral data for this exact compound is not widely published, its expected spectroscopic features can be predicted based on the analysis of similar structures and general spectroscopic principles.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for elucidating the molecular structure. In the ¹H NMR spectrum of this compound, distinct signals for the aromatic, methoxy (B1213986), and ethanolic protons would be expected. The aromatic protons of the 2-methoxyphenyl group would typically appear in the range of δ 6.8-7.5 ppm. The methoxy group (OCH₃) protons would present as a sharp singlet around δ 3.8 ppm. The benzylic proton (CH-OH) would likely be a doublet of doublets due to coupling with the adjacent diastereotopic protons of the CH₂Br group, appearing in the region of δ 4.8-5.2 ppm. The protons of the bromomethyl group (CH₂Br) would also be diastereotopic and thus exhibit complex splitting patterns, likely in the δ 3.5-3.9 ppm range.
For ¹³C NMR, characteristic chemical shifts would include those for the aromatic carbons (δ 110-160 ppm), the methoxy carbon (around δ 55 ppm), the carbon bearing the hydroxyl group (C-OH, around δ 70-75 ppm), and the carbon bonded to bromine (C-Br, around δ 35-45 ppm).
Enantiomeric purity assessment using NMR can be achieved through the use of chiral derivatizing agents or chiral solvating agents. These agents react with the enantiomers of the alcohol to form diastereomers, which are distinguishable by NMR, allowing for the quantification of the enantiomeric excess (ee).
Infrared (IR) Spectroscopy provides information about the functional groups present in the molecule. The IR spectrum of this compound would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. libretexts.orglibretexts.org Characteristic C-H stretching vibrations for the aromatic and aliphatic parts of the molecule would appear around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. libretexts.org The C-O stretching vibration of the alcohol would be observed in the 1000-1250 cm⁻¹ region. The presence of the methoxy group would likely give rise to a C-O-C stretching band around 1240-1260 cm⁻¹. The C-Br stretching vibration is typically found in the lower frequency region of the spectrum, around 515-690 cm⁻¹. orgchemboulder.com An IR spectrum of a related bromohydrin derived from indene (B144670) shows these characteristic peaks. chegg.com
Mass Spectrometry (MS) , particularly with soft ionization techniques like Electrospray Ionization (ESI), is used to determine the molecular weight and can provide structural information through fragmentation patterns. The mass spectrum of a bromo-alcohol often shows characteristic isotopic patterns for bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio). nih.govscribd.com Common fragmentation pathways for alcohols include the loss of a water molecule (M-18) and alpha-cleavage. nih.govchemicalbook.com For 2-bromo-1-phenylethanol, fragmentation peaks at m/z=51, m/z=79, m/z=107, and m/z=121 have been reported. chegg.com The molecular ion peak [M]⁺ for this compound would be expected at m/z 230 and 232, corresponding to the two bromine isotopes.
| Spectroscopic Technique | Expected Observations for this compound | References |
| ¹H NMR | Aromatic protons (δ 6.8-7.5), Methoxy protons (δ ~3.8), Benzylic proton (δ 4.8-5.2), Bromomethyl protons (δ 3.5-3.9) | researchgate.netchemicalbook.com |
| ¹³C NMR | Aromatic carbons (δ 110-160), Methoxy carbon (δ ~55), C-OH (δ ~70-75), C-Br (δ ~35-45) | spectrabase.com |
| IR Spectroscopy | O-H stretch (3200-3600 cm⁻¹), Aromatic C-H stretch (3000-3100 cm⁻¹), Aliphatic C-H stretch (2850-3000 cm⁻¹), C-O stretch (1000-1250 cm⁻¹), C-Br stretch (515-690 cm⁻¹) | libretexts.orglibretexts.orgorgchemboulder.comchegg.com |
| Mass Spectrometry (ESI) | Molecular ion peaks [M]⁺ at m/z 230/232. Characteristic fragmentation patterns including loss of H₂O. | nih.govscribd.comchemicalbook.comchegg.com |
Chromatographic Methodologies for Enantiomeric Separation and Quantification (e.g., HPLC, GC)
The separation and quantification of the enantiomers of this compound are critical for assessing the success of an asymmetric synthesis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) with chiral stationary phases (CSPs) are the most common techniques employed for this purpose. chromatographyonline.comresearchgate.net
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used method for chiral separations. csfarmacie.cz The choice of the chiral stationary phase is crucial for achieving baseline separation of the enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for separating a wide range of chiral compounds, including alcohols. chromatographyonline.com The separation can be performed in either normal-phase or reversed-phase mode. In normal-phase HPLC, a mobile phase consisting of a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol (B145695) is typically used. chromatographyonline.comresearchgate.net For reversed-phase HPLC, a mixture of water and an organic modifier like acetonitrile (B52724) or methanol (B129727) is common. sielc.comsielc.com The addition of small amounts of additives, such as trifluoroacetic acid for acidic compounds or diethylamine (B46881) for basic compounds, can sometimes improve peak shape and resolution. chromatographyonline.com
Gas Chromatography (GC) can also be employed for the enantiomeric separation of volatile chiral compounds. gcms.cz For alcohols like this compound, derivatization is often necessary to increase volatility and improve chromatographic performance. This can be achieved by converting the alcohol to its corresponding ester or ether. Chiral capillary columns coated with cyclodextrin (B1172386) derivatives are frequently used for the separation of enantiomers by GC. gcms.czyoutube.com GC coupled with a mass spectrometer (GC-MS) can provide both separation and structural identification of the enantiomers. nih.govnih.gov
| Chromatographic Technique | Typical Conditions for Chiral Separation of Alcohols | References |
| Chiral HPLC | Columns: Polysaccharide-based (e.g., Chiralcel®, Chiralpak®). Mobile Phase (Normal): Hexane/Isopropanol. Mobile Phase (Reversed): Acetonitrile/Water. | chromatographyonline.comresearchgate.netcsfarmacie.czresearchgate.netmdpi.com |
| Chiral GC | Columns: Cyclodextrin-based capillary columns. Derivatization: Often required to increase volatility (e.g., acylation). Detector: FID or MS. | gcms.czyoutube.comnih.govnih.govnist.gov |
Elucidation of Reaction Mechanisms in Asymmetric Syntheses
The synthesis of enantiomerically pure this compound is typically achieved through the asymmetric reduction of the corresponding prochiral ketone, 2-bromo-1-(2-methoxyphenyl)ethanone (B31171). Understanding the mechanism of these reactions is key to optimizing reaction conditions and achieving high enantioselectivity.
A prominent method for the asymmetric reduction of ketones is the Noyori-type asymmetric hydrogenation . osti.govacs.orgacs.orgnih.gov These reactions often employ ruthenium (II) catalysts bearing a chiral diphosphine ligand (e.g., BINAP) and a chiral diamine ligand. acs.orgacs.orgnih.gov The currently accepted mechanism involves a metal-ligand bifunctional catalysis. researchgate.netacs.org In this mechanism, the ketone does not directly coordinate to the metal center. Instead, the reaction proceeds through a six-membered pericyclic transition state where a hydride from the metal and a proton from the amine ligand are transferred to the carbonyl group of the ketone. The stereochemical outcome of the reaction is determined by the specific chirality of the diphosphine and diamine ligands, which create a chiral pocket that favors the approach of the substrate from one specific face.
Another important route to halohydrins is the halohydrin formation from an alkene . khanacademy.orgyoutube.comyoutube.comyoutube.com In the case of forming this compound, this would involve the reaction of 2-methoxystyrene with a source of electrophilic bromine in the presence of water. The reaction proceeds via a cyclic bromonium ion intermediate. The subsequent nucleophilic attack by a water molecule occurs at the more substituted carbon (benzylic position) from the side opposite to the bromonium ion bridge, leading to an anti-addition product. nih.govnih.gov The regioselectivity is governed by the greater partial positive charge at the more substituted carbon in the bromonium ion intermediate. nih.gov To achieve enantioselectivity in this transformation, a chiral catalyst would be required to control the facial selectivity of the initial bromine addition or the subsequent nucleophilic attack.
Computational Chemistry Approaches for Understanding Stereoselectivity and Reaction Pathways
Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for investigating reaction mechanisms and understanding the origins of stereoselectivity in asymmetric synthesis. rsc.org For the synthesis of this compound, computational studies can provide detailed insights into the transition states of the key stereodetermining steps.
In the context of the asymmetric reduction of 2-bromo-1-(2-methoxyphenyl)ethanone , DFT calculations can be used to model the transition state structures for the formation of both the (R) and (S) enantiomers. nih.gov By comparing the calculated activation energies of these diastereomeric transition states, the preferred reaction pathway and the expected enantiomeric excess can be predicted. These calculations can help rationalize the role of the chiral ligands and other reaction parameters in controlling the stereochemical outcome. For instance, studies on Noyori-type hydrogenations have used DFT to analyze the non-covalent interactions within the transition state that dictate the facial selectivity of the hydride transfer. researchgate.netosti.govacs.org
For the enantioselective halohydrin formation from 2-methoxystyrene , computational modeling can be employed to study the interaction of the alkene with the chiral catalyst and the bromine source. DFT calculations can help to identify the most stable catalyst-substrate complexes and the transition states for the formation of the bromonium ion on either face of the alkene. Furthermore, the subsequent nucleophilic attack by water can be modeled to understand how the chiral environment influences the stereochemical course of the ring-opening step.
| Computational Method | Application in this compound Chemistry | References |
| Density Functional Theory (DFT) | Modeling transition state structures in asymmetric ketone reduction to predict enantioselectivity. | researchgate.netosti.govacs.orgnih.govrsc.org |
| DFT | Investigating catalyst-substrate interactions and transition states in enantioselective halohydrin formation. | rsc.org |
Future Research Directions in the Chemistry of 1r 2 Bromo 1 2 Methoxyphenyl Ethanol
Development of Novel and Sustainable Synthetic Methodologies
The efficient and stereoselective synthesis of (1R)-2-bromo-1-(2-methoxyphenyl)ethanol is paramount for its broader application. Current methodologies for producing chiral halohydrins often rely on the asymmetric reduction of the corresponding α-haloketone. Future research should focus on developing more sustainable and efficient methods for the synthesis of this target molecule, moving beyond traditional approaches.
A key precursor for the synthesis of this compound is 2-bromo-1-(2-methoxyphenyl)ethanone (B31171). The primary route to obtaining the target chiral alcohol is through the asymmetric reduction of this prochiral ketone. Future research should explore and optimize various catalytic systems to achieve high enantioselectivity and yield.
Promising research avenues include:
Biocatalysis: The use of ketoreductases (KREDs) and alcohol dehydrogenases (ADHs) offers a green and highly selective method for the reduction of α-bromo ketones. Screening of novel enzymes and the optimization of reaction conditions, such as substrate loading and cofactor regeneration, could lead to industrially viable and environmentally benign processes. The development of robust enzymes capable of handling sterically hindered substrates like 2-bromo-1-(2-methoxyphenyl)ethanone will be crucial.
Homogeneous and Heterogeneous Catalysis: The development of novel chiral catalysts, including those based on transition metals like ruthenium, rhodium, and iridium, complexed with chiral ligands, presents another important research direction. Research into immobilized catalysts could simplify product purification and catalyst recycling, enhancing the sustainability of the process.
Substrate-Controlled Syntheses: Investigating substrate-controlled approaches, where the inherent chirality of a starting material directs the stereochemical outcome of subsequent reactions, could provide alternative and efficient synthetic routes.
A comparative overview of potential synthetic strategies is presented in Table 1.
| Synthetic Strategy | Catalyst/Reagent Type | Potential Advantages | Key Research Focus |
| Biocatalytic Reduction | Ketoreductases (KREDs), Alcohol Dehydrogenases (ADHs) | High enantioselectivity, mild reaction conditions, environmentally friendly. | Enzyme screening and engineering, optimization of substrate loading and cofactor regeneration. |
| Asymmetric Catalytic Hydrogenation | Chiral transition-metal complexes (e.g., Ru, Rh) | High turnover numbers, well-established methodology. | Development of novel, highly active, and selective catalysts; catalyst immobilization for recycling. |
| Chiral Borane (B79455) Reagents | Oxazaborolidines (e.g., CBS catalyst) | Predictable stereochemical outcomes, broad substrate scope. | Development of more stable and recoverable borane reagents. |
Table 1: Comparison of Potential Synthetic Methodologies for this compound. This table provides a summary of promising synthetic approaches, highlighting their potential benefits and areas for future research.
Exploration of New Derivatization Strategies for Diverse Chiral Scaffolds
The synthetic utility of this compound lies in its potential to be converted into a wide array of other chiral molecules. The presence of both a nucleophilic hydroxyl group and an electrophilic carbon bearing a bromine atom allows for a multitude of chemical transformations. Future research should systematically explore these derivatization pathways to generate diverse chiral scaffolds for applications in medicinal chemistry and materials science.
Key derivatization strategies to be explored include:
Epoxide Formation: Intramolecular cyclization of the bromohydrin under basic conditions can readily afford the corresponding chiral epoxide, (R)-2-(2-methoxyphenyl)oxirane. This epoxide is a versatile intermediate that can be opened by a variety of nucleophiles to introduce new functional groups with high regioselectivity and stereocontrol.
Substitution Reactions: The bromine atom can be displaced by a range of nucleophiles, such as azides, cyanides, thiols, and amines, to introduce nitrogen, carbon, and sulfur functionalities. These transformations would lead to the synthesis of chiral amino alcohols, cyano alcohols, and thioalcohols, which are valuable building blocks in drug discovery.
Formation of Heterocycles: The bifunctional nature of this compound makes it an ideal starting material for the synthesis of various heterocyclic compounds. For example, reaction with appropriate reagents could lead to the formation of chiral morpholines, piperazines, or other nitrogen-containing heterocycles.
Carbon-Carbon Bond Forming Reactions: The electrophilic carbon center can participate in carbon-carbon bond-forming reactions, such as couplings with organometallic reagents, to create more complex molecular architectures.
Q & A
Basic: What synthetic strategies are recommended for enantioselective synthesis of (1R)-2-bromo-1-(2-methoxyphenyl)ethanol?
Methodological Answer:
Enantioselective synthesis can be achieved via biocatalytic approaches. For example, Rhodotorula rubra cells have been employed to introduce chirality in structurally similar brominated ethanol derivatives, yielding enantiomeric excess (e.e.) >98% for the (R)-enantiomer . Key steps include:
- Substrate Design : Use of a ketone precursor (e.g., 2-bromo-1-(2-methoxyphenyl)ethanone) as the starting material.
- Biocatalytic Reduction : Enzymatic reduction using alcohol dehydrogenases or whole-cell systems under controlled pH (7.0–7.5) and temperature (25–30°C).
- Workup : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water mixtures).
Validation : Monitor enantiomeric purity using chiral HPLC (e.g., Chiralpak AD-H column) or polarimetry .
Basic: How is the stereochemical configuration of this compound confirmed experimentally?
Methodological Answer:
X-ray crystallography is the gold standard for absolute configuration determination. For analogous brominated aryl ethanol derivatives:
- Crystal Growth : Slow evaporation of ethanol or acetone solutions yields diffraction-quality crystals .
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 305 K.
- Refinement : SHELXL (part of the SHELX suite) refines structural parameters, achieving R-factors <0.06 .
Alternative Methods : - Circular Dichroism (CD) : Correlate Cotton effects with known chiral centers.
- NMR Chiral Shift Reagents : Eu(hfc)₃ induces splitting in ¹H NMR signals for enantiomers .
Advanced: What metabolic pathways are hypothesized for brominated ethanol derivatives like this compound in hepatic microsomes?
Methodological Answer:
Metabolic studies on structurally related 2-methoxyphenyl compounds suggest:
- Oxidative Pathways : CYP450 enzymes (e.g., CYP2E1, CYP1A2) mediate hydroxylation at the methoxy group or benzylic position, forming reactive intermediates (e.g., o-aminophenol) .
- Reductive Pathways : NADPH-dependent reductases convert bromoethanol derivatives to des-bromo analogs.
Experimental Design : - In Vitro Incubations : Hepatic microsomes + NADPH (1 mM), 37°C, pH 7.4.
- Analytics : HPLC/MS to track metabolite formation (e.g., m/z shifts indicative of dehalogenation or oxidation) .
Contradictions : Species-specific CYP activity (e.g., rabbits vs. rats) may lead to divergent metabolic profiles, necessitating cross-species validation .
Advanced: How do computational methods like DFT elucidate the electronic properties of this compound?
Methodological Answer:
Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level predicts:
- Electrostatic Potential : Localized negative charge on the bromine and oxygen atoms, guiding nucleophilic attack sites.
- Conformational Analysis : Intramolecular hydrogen bonding (O–H⋯Br) stabilizes the (1R)-configuration.
Validation : - Compare computed IR spectra (C–Br stretch ~550 cm⁻¹) with experimental data .
- Overlay DFT-optimized structures with X-ray crystallographic coordinates (RMSD <0.1 Å) .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR :
- Diagnostic Peaks : Methoxy group (δ ~3.8 ppm, singlet), benzylic OH (δ ~2.5 ppm, broad), and brominated CH₂ (δ ~4.3 ppm, quartet) .
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ (e.g., m/z 261.0004 for C₉H₁₁BrO₂⁺) .
- IR Spectroscopy : O–H stretch (~3400 cm⁻¹), C–Br (~550 cm⁻¹) .
Advanced: How can contradictory data on regioselectivity in brominated ethanol derivatives be resolved?
Methodological Answer:
Contradictions often arise from solvent polarity or competing mechanistic pathways (e.g., SN1 vs. SN2). Strategies include:
- Isotopic Labeling : Use ¹⁸O-labeled ethanol to trace nucleophilic substitution pathways.
- Kinetic Studies : Monitor reaction progress under varying conditions (polar aprotic vs. protic solvents) via GC/MS.
- Cross-Referencing : Compare with structurally validated analogs (e.g., 2-bromo-1-(4-methoxyphenyl)ethanone) .
Case Study : Divergent bromination outcomes in thiophene vs. benzene derivatives highlight electronic effects (e.g., resonance stabilization in aryl rings) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
